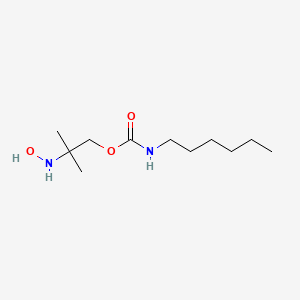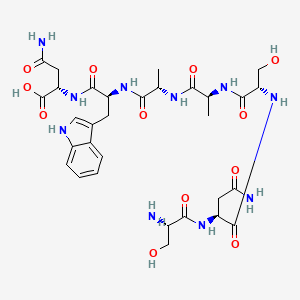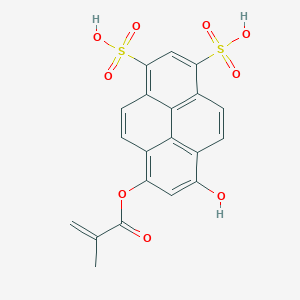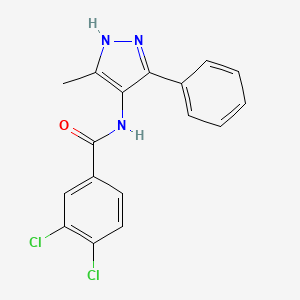![molecular formula C20H16N2 B14228735 N-[(Anthracen-9-YL)methyl]pyridin-3-amine CAS No. 596813-63-7](/img/structure/B14228735.png)
N-[(Anthracen-9-YL)methyl]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Anthracen-9-YL)methyl]pyridin-3-amine is a compound that combines the structural features of anthracene and pyridine. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Anthracen-9-YL)methyl]pyridin-3-amine typically involves the reaction of anthracene-9-carbaldehyde with pyridin-3-amine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of anthracene-9-carbaldehyde reacts with the amine group of pyridin-3-amine to form an imine intermediate, which is then reduced to the desired amine product.
Reaction Conditions:
Reactants: Anthracene-9-carbaldehyde and pyridin-3-amine
Catalyst: Sodium triacetoxyborohydride or similar reducing agents
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Anthracen-9-YL)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, while nucleophilic substitution can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Piperidine derivatives
Substitution: Halogenated anthracene or pyridine derivatives
Wissenschaftliche Forschungsanwendungen
N-[(Anthracen-9-YL)methyl]pyridin-3-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[(Anthracen-9-YL)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Fluorescence Probing: The compound acts as a fluorescent probe by binding to metal ions, which enhances its fluorescence emission.
DNA Photocleavage: The compound can cleave DNA upon light irradiation by generating reactive oxygen species (ROS) that cause oxidative damage to the DNA strands.
Vergleich Mit ähnlichen Verbindungen
N-[(Anthracen-9-YL)methyl]pyridin-3-amine can be compared with other similar compounds:
N-(Anthracen-9-ylmethyl)-N,N-bis(2-picolyl)amine: Similar in structure but with additional picolyl groups, enhancing its metal-binding properties.
Anthracene-based fluorescent probes: Other anthracene derivatives used for metal ion detection, but this compound offers better selectivity and sensitivity for zinc and copper ions.
Pyridine-based DNA cleaving agents: Compounds like N-(pyridin-3-ylmethyl)aniline, which also exhibit DNA cleavage activity but may differ in their photophysical properties and efficiency.
Eigenschaften
CAS-Nummer |
596813-63-7 |
|---|---|
Molekularformel |
C20H16N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N-(anthracen-9-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C20H16N2/c1-3-9-18-15(6-1)12-16-7-2-4-10-19(16)20(18)14-22-17-8-5-11-21-13-17/h1-13,22H,14H2 |
InChI-Schlüssel |
TVTQLNGPKLJKFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)


![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)



![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)
![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)


![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
